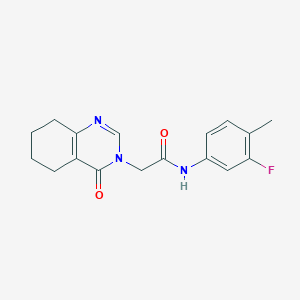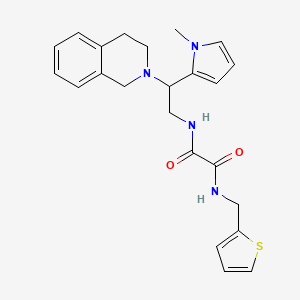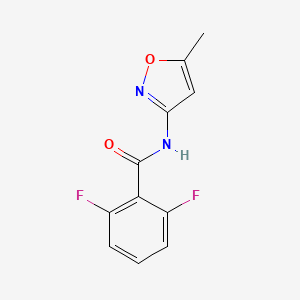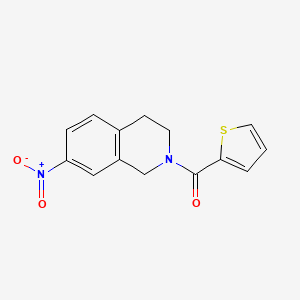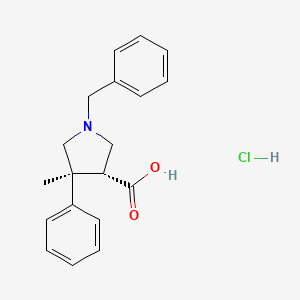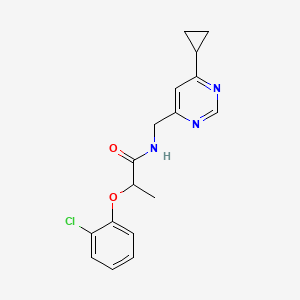
2-(2-chlorophenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)propanamide, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-868,596 is a member of the pyrimidine-based kinase inhibitor family, which has shown promising results in preclinical studies as a targeted therapy for various types of cancer.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study by Katariya, Vennapu, and Shah (2021) focused on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds were evaluated for their anticancer and antimicrobial activities. The research highlighted one compound with significant potency against a cancer cell line panel at the National Cancer Institute (NCI, USA). Molecular docking studies suggested potential uses in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity
Holý and colleagues (2002) synthesized a series of pyrimidines with modifications at specific positions, leading to compounds with notable antiviral activities against herpes and retroviruses. This study provides insights into the structural requirements for antiviral efficacy, highlighting the potential of certain pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Antimicrobial and Herbicidal Activities
Research by Duan, Zhao, and Zhang (2010) designed and synthesized thiadiazolopyrimidine derivatives with chiral components showing moderate herbicidal activities and selectivity against various plants. This suggests the application of such compounds in agricultural practices to control weeds (Duan, Zhao, & Zhang, 2010).
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(23-16-5-3-2-4-14(16)18)17(22)19-9-13-8-15(12-6-7-12)21-10-20-13/h2-5,8,10-12H,6-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZTAHLLFBTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=N1)C2CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)
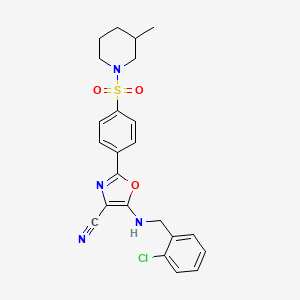
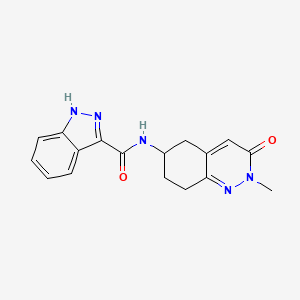
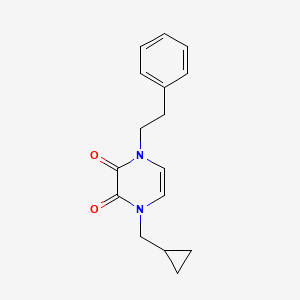
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)
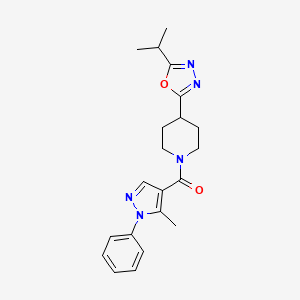
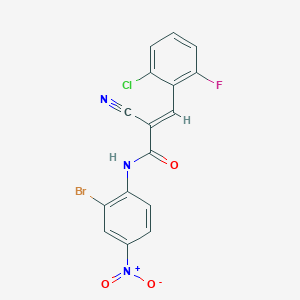
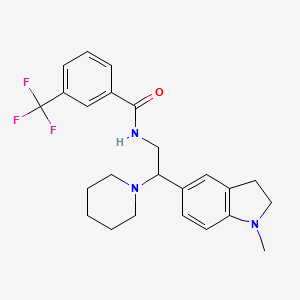
![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)
